6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate
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Overview
Description
6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzoxadiazole ring, a fluoroaniline moiety, and a carbohydrazonoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Benzoxadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxadiazole ring.
Introduction of the Fluoroaniline Moiety: The fluoroaniline group is introduced through a nucleophilic substitution reaction, where a suitable fluoroaniline derivative reacts with the benzoxadiazole intermediate.
Addition of the Carbohydrazonoyl Group: The final step involves the addition of the carbohydrazonoyl group, typically through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxadiazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.
Cellular Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-{2-[(4-Chloroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate
- 6-{2-[(4-Bromoanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate
- 6-{2-[(4-Methoxyanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate
Uniqueness
The uniqueness of 6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10FN5O2S |
---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[(E)-(3-oxido-2,1,3-benzoxadiazol-3-ium-5-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H10FN5O2S/c15-10-2-4-11(5-3-10)17-14(23)18-16-8-9-1-6-12-13(7-9)20(21)22-19-12/h1-8H,(H2,17,18,23)/b16-8+ |
InChI Key |
SXGVQFIEPJOLAR-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=S)N/N=C/C2=CC3=[N+](ON=C3C=C2)[O-])F |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN=CC2=CC3=[N+](ON=C3C=C2)[O-])F |
Origin of Product |
United States |
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